molecular formula C16H15FN6O5S B2589093 N-(4-fluoro-3-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 897453-83-7

N-(4-fluoro-3-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2589093
M. Wt: 422.39
InChI Key: IRYQFGOWWMZDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-3-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H15FN6O5S and its molecular weight is 422.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Non-Linear Optical Materials

Compounds with similar nitrophenyl groups, such as N-(3-nitrophenyl)acetamide, have been identified as organic non-linear optical materials. These materials crystallize in a specific system that exhibits chirality, suggesting their potential in optical applications due to their asymmetric units and optical activity (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).

Photoreactive Compounds

The photochemical behavior of compounds containing similar functional groups has been studied, indicating their potential in developing light-responsive materials. For instance, flutamide, a compound with nitro and fluorophenyl groups, undergoes distinct photoreactions in different solvents, revealing its capability to form various products under UV light exposure. Such properties are useful in designing compounds for photochemical studies and applications (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).

Synthesis of Analogues for Biological Applications

The synthesis and modification of compounds with nitrophenyl groups to produce analogues demonstrate their adaptability in chemical synthesis for biological applications. Synthesis of thio analogues of glycosides, for instance, shows the utility of these compounds in creating mimics of biological molecules, which can have implications in studying biological processes or as therapeutic agents (Hongming Chen, S. Withers, 2007).

Anticancer Activities

Derivatives of compounds with similar structures have been evaluated for their anticancer activities. The development and biological evaluation of lamotrigine analogs, for instance, underline the potential of these compounds in designing new therapeutic agents. Some compounds showed significant activity against various bacterial strains, suggesting their potential in creating new antibiotics or anticancer drugs (Abdulrahman S. Alharbi, N. A. Alshammari, 2019).

Green Chemistry Applications

The catalytic hydrogenation of nitrophenyl compounds to produce aminophenyl derivatives demonstrates the importance of these compounds in green chemistry applications. This process is significant for the production of intermediates for dyes and other materials, showcasing the role of such compounds in sustainable chemical processes (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O5S/c1-20-13-12(14(25)22(3)16(26)21(13)2)19-15(20)29-7-11(24)18-8-4-5-9(17)10(6-8)23(27)28/h4-6H,7H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYQFGOWWMZDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide

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